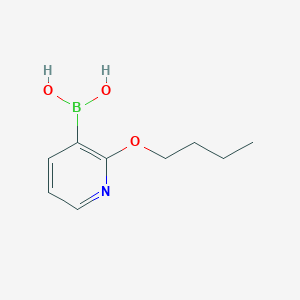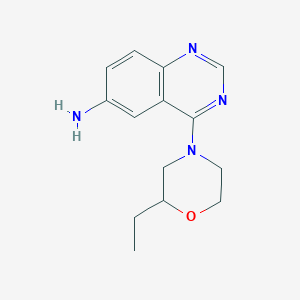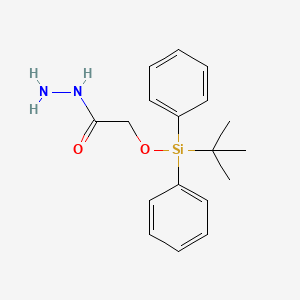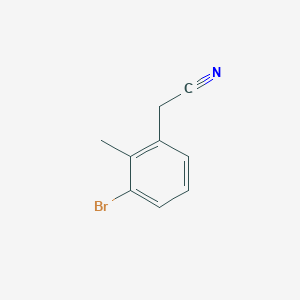
2-Butoxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxypyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO3 . It has a molecular weight of 195.03 and is commonly used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives, including this compound, has been performed on a nanomole scale with high success rates . This synthesis was based on multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14BNO3/c1-2-3-7-14-9-8 (10 (12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 .Chemical Reactions Analysis
Boronic acids, including this compound, have been found to exhibit robust anti-cancer properties in vitro and in vivo . They have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
This compound is typically stored in a freezer .Scientific Research Applications
2-Butoxypyridine-3-boronic acid has numerous scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a ligand in metal-catalyzed cross-coupling reactions, which are widely used in organic synthesis. Additionally, this compound has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new anti-cancer drugs.
Mechanism of Action
The mechanism of action of 2-Butoxypyridine-3-boronic acid is not well understood. However, it is believed to act as a boronate ester, which can form reversible covalent bonds with certain biological molecules, such as enzymes and proteins. This property makes it a useful tool for studying the function of these molecules in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various biological processes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Butoxypyridine-3-boronic acid is its versatility in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, and its boronic acid group makes it a useful ligand in metal-catalyzed cross-coupling reactions. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it challenging to obtain large quantities for use in experiments.
Future Directions
There are numerous future directions for research involving 2-Butoxypyridine-3-boronic acid. One potential area of interest is the development of new anti-cancer drugs based on its anti-cancer properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields of research, such as materials science and catalysis.
Synthesis Methods
The synthesis of 2-Butoxypyridine-3-boronic acid involves the reaction of 2-bromo-3-pyridinecarboxylic acid with butylboronic acid in the presence of a palladium catalyst. This reaction is carried out in anhydrous conditions and under a nitrogen atmosphere. The resulting product is purified by column chromatography, and the yield is typically between 50-60%.
Safety and Hazards
properties
IUPAC Name |
(2-butoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRJMXGAUGFKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)
![2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2388807.png)


![1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2388812.png)



